molecular formula C11H8N2O B140515 2-Phenylpyrimidine-5-carbaldehyde CAS No. 130161-46-5

2-Phenylpyrimidine-5-carbaldehyde

Cat. No. B140515
M. Wt: 184.19 g/mol
InChI Key: AUTGLFSBJLERMV-UHFFFAOYSA-N
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Description

2-Phenylpyrimidine-5-carbaldehyde is a chemical compound that belongs to the class of organic compounds known as pyrimidines. Pyrimidines are aromatic heterocyclic compounds containing a six-membered ring with two nitrogen atoms at positions 1 and 3. The phenyl group attached to the second carbon of the pyrimidine ring and the aldehyde group at the fifth position are key functional groups that influence the reactivity and properties of the molecule.

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be confirmed using various analytical techniques such as NMR and X-ray crystallography. For example, novel pyrazole-4-carbaldehydes were structurally confirmed by elemental analysis, 1H-NMR, and 13C-NMR, and the structure of an intermediate was investigated by X-ray crystallography . The crystal structure of a related compound, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, revealed that the aldehydic fragment is almost coplanar with the adjacent pyrazole ring .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions due to the presence of reactive functional groups. The Kabachnik–Fields reaction is an example of a three-component condensation reaction involving a pyrimidine derivative to synthesize α-aminophosphonates . Additionally, pyrimidine derivatives can participate in Sonogashira-type cross-coupling reactions to produce pyrazolo[4,3-c]pyridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be influenced by their molecular structure. For instance, the infrared spectrum, structural and optical properties, and molecular docking study of a pyrazole-1-carbaldehyde derivative provided insights into its stability, charge transfer, and potential sites for electrophilic and nucleophilic attacks . The hydrogen-bonded framework in certain pyrimidine derivatives also contributes to their solid-state properties .

Scientific Research Applications

Expanded Porphyrins Synthesis

Condensation of 4,6-dichloro-2-phenylpyrimidine-5-carbaldehyde with pyrrole is used in the synthesis of expanded porphyrins, such as [26]hexaphyrin and its derivatives. These compounds have potential applications in various fields, including material science and catalysis (Maes, Vanderhaeghen, & Dehaen, 2005).

VEGFR-2 Inhibitors

4-Aminopyrimidine-5-carbaldehyde oximes, which can be derived from 2-phenylpyrimidine-5-carbaldehyde, have been identified as potent VEGFR-2 inhibitors. These compounds have significant implications in cancer research and therapy (Huang et al., 2011).

Asymmetric Autocatalysis

Thermodynamic Properties

Research on compounds like 5(nitrophenyl) furan-2-carbaldehyde isomers, which are structurally related to 2-phenylpyrimidine-5-carbaldehyde, provides insights into their thermodynamic properties. This information is crucial for optimizing synthesis and application processes (Dibrivnyi et al., 2015).

Oxopyrimidine-5-carbaldehydes Synthesis

Oxopyrimidine-5-carbaldehydes and their derivatives, prepared via various chemical reactions, show promise as synthetic precursors of antitumor agents. This highlights their potential in pharmaceutical chemistry (Erkin & Krutikov, 2004).

Enantiomeric Excess Amplification

The asymmetric autocatalysis using 2-methylpyrimidine-5-carbaldehyde can achieve dramatic amplification of enantiomeric excess, demonstrating its significance in creating enantiomerically pure substances, a key aspect in drug synthesis and chiral chemistry (Shibata et al., 1997).

properties

IUPAC Name

2-phenylpyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c14-8-9-6-12-11(13-7-9)10-4-2-1-3-5-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUTGLFSBJLERMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70356162
Record name 2-Phenylpyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenylpyrimidine-5-carbaldehyde

CAS RN

130161-46-5
Record name 2-Phenylpyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-phenylpyrimidine-5-carbaldehyde
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Synthesis routes and methods

Procedure details

A stirring mixture consisting of palladium(II) acetate (215 mg, 0.32 mmol) and triphenylphosphine (335 mg, 1.28 mmol) in 1,4-dioxane (25 mL) was heated at 80° C. for 30 minutes. The dark reaction mixture was cooled to room temperature, and to this reaction mixture was added a solution consisting of 5-bromo-2-phenylpyrimidine (Example 1A, 3.0 g, 13 mmol) and tributyl(1-ethoxyvinyl)tin (4.74 mL, 14.0 mmol) in 1,4-dioxane (63 mL). The reaction mixture was stirred and heated at 75° C. overnight and was subsequently cooled to room temperature. The reaction progress was monitored by thin layer chromatography (95:5 v/v hexanes-ethyl acetate) until completion. The reaction mixture was treated with 1 N hydrochloric acid (19 mL) for one hour at room temperature and poured into a saturated aqueous sodium bicarbonate solution. The organic material was extracted two times with a mixture of ethyl acetate and hexanes, and the combined organic phase was washed sequentially with water and brine, and was dried over anhydrous magnesium sulfate, filtered through a well packed pad of magnesium sulfate, and concentrated under reduced pressure. The residue was dissolved in dichloromethane (30 mL) and diluted with hexanes (30 mL). The resulting precipitate was filtered to give the title intermediate (872 mg). The filtrate was applied to a 80-g silica column eluted with 1:1:9 v/v/v ethyl acetate-dichloromethane-hexanes to afford 1.01 g of additional title intermediate (1.88 g total, 74%); R1 0.23 with 9:1 v/v hexanes-ethyl acetate solvent system; 1H-NMR (400 MHz; DMSO-d6) δ 9.4 (s, 2H), 8.45-8.50 (m, 2H), 7.5-7.7 (m, 3H), 2.68 (s, 3H); MS (ESI+) m/z 199 (M+1).
Quantity
335 mg
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
4.74 mL
Type
reactant
Reaction Step Three
Quantity
19 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
25 mL
Type
solvent
Reaction Step Six
Quantity
63 mL
Type
solvent
Reaction Step Seven
Quantity
215 mg
Type
catalyst
Reaction Step Eight

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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